2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline
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Overview
Description
2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety and a phenyl-phenanthroline framework. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for study in organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by coupling reactions with phenanthroline derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and safety of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, may be employed to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
Scientific Research Applications
2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism by which 2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the helical structure and inhibiting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry with similar structural features but lacking the bromonaphthalene moiety.
4-Bromonaphthalene: Shares the bromonaphthalene group but lacks the phenanthroline framework.
9-Phenyl-1,10-phenanthroline: Similar to the target compound but without the bromonaphthalene group.
Uniqueness
2-(4-Bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline stands out due to the combination of the bromonaphthalene and phenyl-phenanthroline moieties, which confer unique chemical reactivity and biological activity. This dual functionality enhances its versatility in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H17BrN2 |
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Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-9-phenyl-1,10-phenanthroline |
InChI |
InChI=1S/C28H17BrN2/c29-24-15-14-23(21-8-4-5-9-22(21)24)26-17-13-20-11-10-19-12-16-25(18-6-2-1-3-7-18)30-27(19)28(20)31-26/h1-17H |
InChI Key |
QHNYWSAWHGFYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C6=CC=CC=C65)Br)C=C2 |
Origin of Product |
United States |
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